molecular formula C17H22N2O3 B11155486 N-[3-(1H-indol-3-yl)propanoyl]norleucine

N-[3-(1H-indol-3-yl)propanoyl]norleucine

Cat. No.: B11155486
M. Wt: 302.37 g/mol
InChI Key: FAKSLANWEKLGIV-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-3-yl)propanoyl]norleucine is a synthetic compound combining a norleucine backbone with a 3-(1H-indol-3-yl)propanoyl moiety. Norleucine, a non-proteinogenic amino acid with a linear hexyl side chain, differs from leucine by lacking a β-branch. This hybrid structure suggests applications in drug development, particularly in targeting indole-associated pathways such as serotonin receptors or enzyme modulation.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H22N2O3/c1-2-3-7-15(17(21)22)19-16(20)10-9-12-11-18-14-8-5-4-6-13(12)14/h4-6,8,11,15,18H,2-3,7,9-10H2,1H3,(H,19,20)(H,21,22)

InChI Key

FAKSLANWEKLGIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-3-yl)propanoyl]norleucine typically involves the coupling of 3-(1H-indol-3-yl)propanoic acid with norleucine. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance Reference
N-[3-(1H-indol-3-yl)propanoyl]norleucine Likely C₁₈H₂₃N₃O₃* ~329.4* Indole-propanoyl, norleucine amide Hypothesized enzyme modulation N/A
N-Methyl-1H-indole-3-propanamide C₁₂H₁₄N₂O 202.257 Indole-propanamide, N-methyl Unknown
N'-[3-(1H-indol-3-yl)propanoyl]-1,5-diphenyl-1,2,4-triazole-3-carbohydrazide C₂₉H₂₆N₈O₂ 542.6* Indole-propanoyl, triazole-carbohydrazide Potential kinase inhibition
(2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate C₃₁H₃₃N₃O₆ 567.6 Benzamide, methoxyphenyl, acetate Peptidomimetic applications
3-(1H-Indol-3-yl)-N-methylpropanamide C₁₂H₁₄N₂O 202.257 Indole-propanamide, N-methyl Neurotransmitter analog

*Estimated based on structural similarity.

Functional Group Analysis

Indole-Propanoyl vs. Benzamide Derivatives this compound features an indole-propanoyl group linked to norleucine, which may enhance hydrophobic interactions in protein binding compared to benzamide derivatives (e.g., compounds in ).

Amide Linkage Variations The N-methylpropanamide group in reduces hydrogen-bonding capacity compared to the norleucine amide, likely altering receptor affinity or metabolic stability.

This structural difference could influence selectivity in enzyme inhibition.

Pharmacokinetic and Pharmacodynamic Insights

  • Molecular Weight and Solubility : Smaller analogs like N-methyl-1H-indole-3-propanamide (202.257 Da, ) may exhibit better bioavailability than the target compound (~329.4 Da), which could face challenges in passive diffusion.
  • Substituent Effects: Methoxy or ethoxy groups in benzamide derivatives () enhance lipophilicity, whereas the norleucine chain in the target compound may balance hydrophobicity with amide-mediated solubility.
  • Biological Activity: Indole derivatives in are associated with anti-cancer research, suggesting that the target compound’s indole-propanoyl group could similarly interact with cellular targets like topoisomerases or kinases.

Research Findings and Implications

  • Comparative Efficacy : Triazole-containing analogs () may exhibit stronger enzyme inhibition due to aromatic stacking, whereas the target compound’s flexibility might favor allosteric modulation.
  • Synthetic Accessibility: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate () demonstrates the feasibility of introducing diverse substituents to indole cores, suggesting routes to optimize the target compound’s properties.

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